(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of the core heterocyclic structure followed by functionalization at specific positions on the ring. For example, the synthesis of N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea involves the construction of the benzothiopyran ring system and subsequent introduction of the thiourea moiety . This suggests that a similar approach could be taken for the synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea, with careful consideration of the reactivity of the benzo[1,4]dioxin ring system.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding the compound's reactivity and interactions with biological targets. The molecular electrostatic potential and frontier molecular orbitals are also analyzed to predict sites of chemical reactivity.
Chemical Reactions Analysis
While the specific chemical reactions of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea are not detailed in the provided papers, the reactivity of similar thiourea compounds can be inferred. Thioureas are known to participate in a variety of chemical reactions, including nucleophilic addition and substitution reactions, due to the presence of an electrophilic carbon atom adjacent to the sulfur atom . The benzo[1,4]dioxin moiety may also influence the reactivity, potentially through aromatic substitution reactions or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as FT-IR, NMR, UV-Vis spectroscopy, and thermal analysis (TG/DTA) . These methods provide information on the stability, solubility, and electronic properties of the compounds. For instance, the thermal behavior can indicate the compound's stability under various temperature conditions, which is important for its potential application in pharmaceuticals or other industries.
Scientific Research Applications
Gold Leaching in Acid Thiourea Solutions
Thiourea has been researched as an alternative to cyanide for gold extraction from auriferous mineral resources. Studies demonstrate that thiourea decomposition is slow in the presence of ferric sulfate, with no passivation of the gold surface observed in simple acidic solutions. However, the presence of certain sulfide minerals or copper can significantly affect thiourea consumption and efficiency in gold leaching processes (Jinshan Li & Jan D. Miller, 2006).
Coordination Chemistry and Chemosensing
Thiourea derivatives exhibit versatile applications in coordination chemistry with metals such as Cu, Ag, and Au for biological and medicinal purposes. Their ability to act as chemosensors for detecting anions and cations in environmental and biological samples highlights their potential in analytical chemistry (Ezzat Khan et al., 2020).
Colorimetric and Fluorescent Chemosensors
Research on thiourea-based derivatives has also focused on their use as colorimetric and fluorescent chemosensors for the detection of various analytes. These compounds are utilized for sensitive, selective, and simple detection of anions and neutral analytes in biological, environmental, and agricultural samples, showcasing their broad applicability in sensor technology (H. M. Al-Saidi & Sikandar Khan, 2022).
Antioxidant and Anti-inflammatory Agents
Investigations into benzofused thiazole derivatives have explored their potential as antioxidant and anti-inflammatory agents. These studies aim to synthesize and evaluate the efficacy of these compounds in vitro, providing a foundation for the development of new therapeutic agents in these domains (Dattatraya G. Raut et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHUIODCBXKMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea | |
CAS RN |
420130-76-3 |
Source
|
Record name | (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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